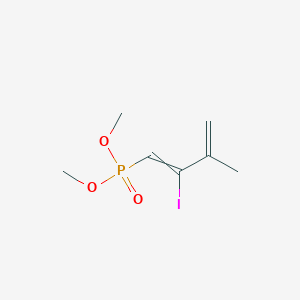
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of iodine, methyl, and phosphonate groups attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an iodinated butadiene derivative. One common method includes the use of dimethyl phosphite and 2-iodo-3-methylbuta-1,3-diene under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the butadiene backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiolate, or lithium alkoxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an aminophosphonate derivative, while oxidation of the double bonds can produce epoxides or diols.
Scientific Research Applications
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Materials Science: Explored for its use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the double bonds in the butadiene backbone can undergo addition reactions. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-bromo-3-methylbuta-1,3-dien-1-yl)phosphonate
- Dimethyl (2-chloro-3-methylbuta-1,3-dien-1-yl)phosphonate
- Dimethyl (2-fluoro-3-methylbuta-1,3-dien-1-yl)phosphonate
Uniqueness
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating certain substitution reactions more efficiently.
Properties
CAS No. |
189559-23-7 |
|---|---|
Molecular Formula |
C7H12IO3P |
Molecular Weight |
302.05 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-iodo-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C7H12IO3P/c1-6(2)7(8)5-12(9,10-3)11-4/h5H,1H2,2-4H3 |
InChI Key |
MSTKDUQMXFFHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=CP(=O)(OC)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















